![molecular formula C17H24N4O3 B2939281 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941108-74-3](/img/structure/B2939281.png)
1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant compounds and are the basic structure for several alkaloids and for DNA and RNA bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, which is a two-ring system consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The specific substitutions at the 1,7 positions with methyl groups and at the 3 position with an octyloxazolo group would add complexity to the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its purine structure and the specific substituents it carries. For example, the presence of the octyloxazolo group could potentially influence its solubility and reactivity .科学的研究の応用
Coordination Chemistry and Material Science
Purine derivatives have been studied for their interactions with divalent metal cations, forming complexes with potential applications in coordination chemistry and material science. For instance, studies on 8-azaxanthinato salts of divalent metal aquacomplexes highlight the role of purine derivatives in generating well-defined hydrogen bond networks, which can lead to the formation of monodimensional and bidimensional superstructures. These findings could suggest potential uses of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the development of new materials with specific structural and bonding properties (Maldonado et al., 2009).
Pharmaceutical Research Anticancer and Antimicrobial Activities
Related purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. For example, triazino and triazolo[4,3-e]purine derivatives demonstrated considerable activity against various cancer cell lines, suggesting that compounds like 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be explored for their potential antineoplastic and antimicrobial properties (Ashour et al., 2012).
Psychotropic Drug Development
Purine derivatives have been investigated for their potential psychotropic activities, including anxiolytic and antidepressant effects, through interactions with serotonin and dopamine receptors. This indicates that 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be a candidate for the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Agents Against Cancer
The synthesis of novel fused triazolo pyrrolo[2,1-f]purine derivatives and their evaluation as anti-proliferative agents against human cancer cell lines underscore the importance of purine derivatives in cancer research. These compounds exhibit strong activity against specific cancer cell lines, suggesting a pathway for the development of new anticancer drugs that could include the investigation of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Sucharitha et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-5-6-7-8-9-10-20-15(22)13-14(19(3)17(20)23)18-16-21(13)11-12(2)24-16/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXWTDHYMUXKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
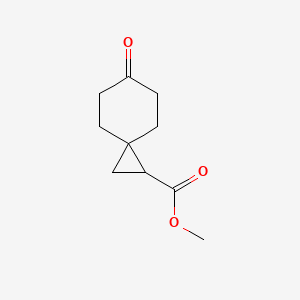
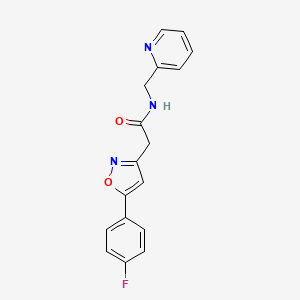

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
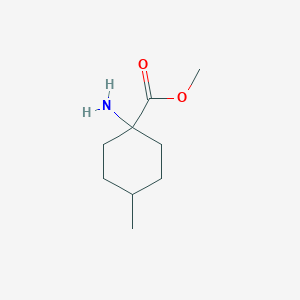
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
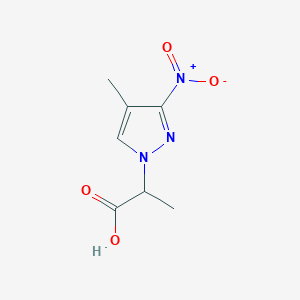
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)

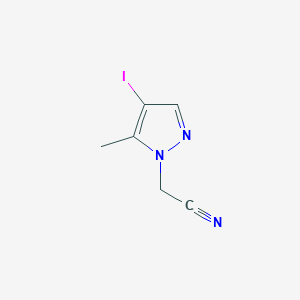
![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)